platinum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Platinum is a precious, silver-white metal known for its rarity and high market value. It is a transition metal with the chemical symbol Pt and atomic number 78. This compound is renowned for its high melting point, excellent resistance to corrosion, and remarkable catalytic properties. It is one of the most unreactive metals, making it highly valuable in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Platinum can be synthesized through various methods, including:

Water-in-oil microemulsion method: This technique involves the formation of this compound nanoparticles in a water-in-oil microemulsion, which provides a controlled environment for particle growth.

Polyacrylate method: In this method, polyacrylate acts as a stabilizing agent to control the size and shape of this compound nanoparticles.

Tetradecyltrimethylammonium bromide method: This surfactant-assisted method helps in the formation of uniform this compound nanoparticles.

Ethylene glycol method: Ethylene glycol is used as both a reducing agent and a solvent to produce this compound nanoparticles.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of this compound ores, followed by refining processes. The primary sources of this compound are the mineral deposits found in South Africa, Russia, and North America. The refining process includes:

Crushing and milling: The ore is crushed and milled to liberate the this compound particles.

Froth flotation: This process separates the this compound-containing minerals from the rest of the ore.

Smelting and converting: The concentrated ore is smelted to produce a matte containing this compound and other metals.

Chemical refining: The matte is treated with chemicals to separate this compound from other metals, resulting in pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Platinum undergoes various chemical reactions, including:

Oxidation: this compound is resistant to oxidation and does not tarnish at room temperature.

Reduction: This compound can act as a catalyst in reduction reactions, such as the hydrogenation of alkenes.

Substitution: This compound can undergo substitution reactions with ligands to form coordination complexes.

Common Reagents and Conditions

Aqua regia: This compound dissolves in aqua regia (a mixture of hydrochloric acid and nitric acid) to form chloroplatinic acid.

Major Products

This compound halides: PtF6, PtCl2, PtCl4, PtBr4, PtI4.

Chloroplatinic acid: H2PtCl6.

Wissenschaftliche Forschungsanwendungen

Platinum has numerous scientific research applications across various fields:

Wirkmechanismus

The mechanism of action of platinum compounds, particularly in cancer treatment, involves the formation of this compound-DNA adducts. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. This compound compounds primarily target the N7 position of guanine bases in DNA, forming intrastrand and interstrand cross-links .

Vergleich Mit ähnlichen Verbindungen

Platinum is often compared with other transition metals, such as:

Palladium: Similar to this compound, palladium is used as a catalyst in various chemical reactions.

Rhodium: Rhodium is another this compound group metal used in catalytic converters.

Iridium: Iridium is used in high-temperature applications and as a hardening agent for this compound alloys.

This compound’s unique properties, such as its high resistance to corrosion, excellent catalytic activity, and biocompatibility, make it a valuable compound in various scientific and industrial applications.

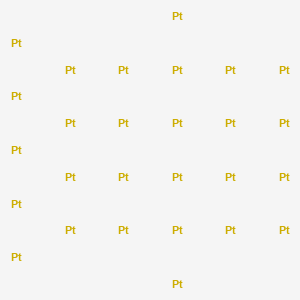

Eigenschaften

CAS-Nummer |

9029-27-0 |

|---|---|

Molekularformel |

Pt27 |

Molekulargewicht |

5267 g/mol |

IUPAC-Name |

platinum |

InChI |

InChI=1S/27Pt |

InChI-Schlüssel |

SBQZMZCSCIDFPL-UHFFFAOYSA-N |

Kanonische SMILES |

[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)

![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)

![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)

![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)

![7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one](/img/structure/B13389341.png)

![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)

![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)